molecular formula C3H10N2O2S B2470562 Propane-2-sulfonohydrazide CAS No. 75287-39-7

Propane-2-sulfonohydrazide

Cat. No.: B2470562
CAS No.: 75287-39-7
M. Wt: 138.19
InChI Key: YSWKNOTVKJDDGM-UHFFFAOYSA-N
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Description

Propane-2-sulfonohydrazide is a chemical compound with the molecular formula C3H10N2O2S. It is known for its role as a cholesterol acyltransferase inhibitor, which has been shown to inhibit the synthesis of fatty acids in cells. This compound is also used for the treatment of infections caused by rotaviruses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propane-2-sulfonohydrazide typically involves the reaction of propane-2-sulfonyl chloride with hydrazine hydrate. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C3H7SO2Cl+N2H4C3H10N2O2S+HCl\text{C3H7SO2Cl} + \text{N2H4} \rightarrow \text{C3H10N2O2S} + \text{HCl} C3H7SO2Cl+N2H4→C3H10N2O2S+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts and solvents can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.

    Reduction: The compound can be reduced to form propane-2-sulfonamide.

    Substitution: It can participate in substitution reactions where the sulfonohydrazide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be employed under acidic or basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Propane-2-sulfonamide.

    Substitution: Depending on the nucleophile used, different substituted products can be obtained.

Scientific Research Applications

Propane-2-sulfonohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl hydrazides.

    Biology: The compound’s ability to inhibit cholesterol acyltransferase makes it valuable in studies related to lipid metabolism and cell membrane dynamics.

    Medicine: Its antiviral properties are being explored for the treatment of infections caused by rotaviruses.

    Industry: this compound is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.

Comparison with Similar Compounds

  • Methane-2-sulfonohydrazide
  • Ethane-2-sulfonohydrazide
  • Butane-2-sulfonohydrazide

Comparison: Propane-2-sulfonohydrazide is unique due to its specific molecular structure, which provides it with distinct reactivity and biological activity. Compared to methane-2-sulfonohydrazide and ethane-2-sulfonohydrazide, this compound has a longer carbon chain, which can influence its solubility and interaction with biological targets. Butane-2-sulfonohydrazide, on the other hand, has a longer carbon chain than this compound, which may affect its reactivity and application in different contexts.

Properties

IUPAC Name

propane-2-sulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S/c1-3(2)8(6,7)5-4/h3,5H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWKNOTVKJDDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75287-39-7
Record name propane-2-sulfonohydrazide
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